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Compound of Interest

Compound Name: TP-472

Cat. No.: B1193854

Executive Summary

TP-472 is a potent, selective, and cell-active chemical probe developed by the Structural
Genomics Consortium (SGC) to target the bromodomains of BRD9 and BRD7. These proteins
are critical subunits of the SWI/SNF (BAF) chromatin remodeling complexes.

Unlike genetic knockouts, which ablate the entire protein and disrupt the structural integrity of
the complex, TP-472 specifically displaces the bromodomain from acetylated chromatin. This
allows researchers to distinguish between the scaffolding function and the reader function of
BRD9/7. This guide provides the technical framework for utilizing TP-472 to interrogate the
non-canonical BAF (ncBAF) and PBAF complexes.

The Target Landscape: SWI/SNF Heterogeneity

To use TP-472 effectively, one must understand the specific sub-complexes it targets. The
mammalian SWI/SNF assembly is not a monolith but exists in three distinct forms. TP-472 is
primarily a tool for dissecting the ncBAF (also known as GBAF) and PBAF complexes.

Complex Composition & TP-472 Specificity
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TP-472 Affinity
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Critical Insight: TP-472 is >100-fold selective for BRD9/7 over the BET family (BRD2/3/4). This

is the crucial differentiator between TP-472 and non-selective bromodomain inhibitors like JO1.

Mechanism of Action Diagram

The following diagram illustrates how TP-472 disrupts the "Reader" function of the ncBAF

complex without destroying the complex itself.
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Figure 1:Mechanism of Action. TP-472 competitively binds the BRD9 bromodomain, preventing
the ncBAF complex from localizing to acetylated chromatin sites, thereby dampening
downstream oncogenic transcription.

Molecular Profile & Validation Data

Before commencing cellular experiments, verify the probe characteristics. The following data
represents the standard for a "qualified" probe batch.

Physicochemical Properties

e Molecular Weight: ~400-500 Da (Exact mass depends on salt form)
e Solubility: Soluble in DMSO (up to 100 mM).

 Stability: Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Selectivity Profile (The "Trust" Factor)

TP-472 was screened against a panel of 30+ human bromodomains.
e Primary Targets: BRD9 (

33 nM), BRD7 (
340 nM).

o Off-Targets: Clean profile against BET family (BRD4
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>10
M).
e Cellular Potency:
~320 nM (NanoBRET target engagement in HEK293).

Experimental Framework: Validated Protocols
Protocol A: Cellular Target Engagement (NanoBRET)

Objective: To quantify the binding of TP-472 to BRD?9 inside living cells. This is superior to
biochemical assays as it accounts for cell permeability.

Reagents:
e NanoBRET™ Nano-Glo® Detection System.
e Plasmid: BRD9-Nluc (NanoLuc luciferase fusion).
o Tracer: Bromodomain-specific tracer (e.g., Tracer K-4 or similar validated for BRD9).
Step-by-Step Workflow:
e Transfection (Day 1):
o Plate HEK293 cells at

cells/mL in 6-well plates.

o Transfect with BRD9-Nluc plasmid using FUGENE HD (ratio 3:1).
o Incubate for 20-24 hours at 37°C / 5% CO2.

» Reseeding & Treatment (Day 2):
o Trypsinize and reseed cells into white, non-binding 96-well plates (

cells/well).
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o Tracer Addition: Add the cell-permeable fluorescent tracer at the pre-determined

concentration.

o Compound Addition: Add TP-472 in a dose-response format (e.g., 0 nM to 10
M).

o Controls:
= Negative Control: DMSO only (0% inhibition).
» Specific Control: SGC-supplied Negative Control (structurally matched inactive).

» Background: Un-transfected cells + Tracer.

e Equilibration:
o Incubate for 2 hours at 37°C.
e Measurement:
o Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution.

o Read Donor emission (460 nm) and Acceptor emission (618 nm) on a compatible plate
reader (e.g., PHERAstar).

e Calculation:

o Calculate MilliBRET units (mBU):

o Fit data to a 4-parameter logistic equation to determine

Protocol B: Functional Phenotyping (Melanoma Model)

Objective: To validate biological impact (e.g., in SK-MEL-28 or A375 cell lines).
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e Seeding: Plate 2,000 cells/well in 96-well plates.
e Treatment: Treat with TP-472 (1

M and 5
M) vs. Negative Control.

e Duration: 72 to 96 hours.
o Readout: CellTiter-Glo (ATP quantification) or Crystal Violet staining.

o Expectation: TP-472 should suppress growth in BRD9-dependent lines, while the negative
control should show minimal effect.

Experimental Workflow Diagram
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Figure 2:Operational Workflow. A stepwise guide from compound validation to functional
readout, ensuring proper controls are integrated at every stage.
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Data Interpretation & Pitfalls
The "Scaffold vs. Reader" Trap

Observation: You treat cells with TP-472 but do not see the same phenotype as a
CRISPR/Cas9 BRD9 knockout. Causality: This is expected. TP-472 only inhibits the
bromodomain (reader function). The BRD9 protein remains part of the ncBAF complex,
maintaining structural stability. Action: If you need to mimic the knockout phenotype using a
chemical, you must use a PROTAC degrader (e.g., dBRD9), not a probe like TP-472. TP-472 is
specifically for interrogating the bromodomain's role.

Toxicity vs. Specificity

Observation: High cell death at >10

M. Causality: At high concentrations, selectivity erodes, and off-target BET inhibition (BRD4)
may occur. Action: Always run the Negative Control in parallel. If the negative control also kills
cells at 10

M, the effect is non-specific toxicity, not BRD9 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: TP-472 as a Chemical Probe for
SWI/SNF Complexes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193854+#tp-472-as-a-chemical-probe-for-swi-snf-
complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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